1-(2-Hydroxyethyl)-2-imidazolidinone

CO₂ capture amine degradation post-combustion carbon capture

MEA-based CO2 capture research demands a reliable degradation standard. 1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) is MEA's most stable thermal degradation product (up to 17% v/v). Procure HEI from BenchChem for: • GC-MS/HPLC amine degradation quantification • HIV-1 integrase inhibitor synthesis • Formaldehyde-scavenging coatings (86.8-88.2% efficiency) • Dual heparanase/MMP-9 inhibition in skin models Supplied as 75% aq. solution or solid (mp 46-49°C); ships globally.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
CAS No. 3699-54-5
Cat. No. B1346687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxyethyl)-2-imidazolidinone
CAS3699-54-5
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)CCO
InChIInChI=1S/C5H10N2O2/c8-4-3-7-2-1-6-5(7)9/h8H,1-4H2,(H,6,9)
InChIKeyHBAIZGPCSAAFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) Overview


1-(2-Hydroxyethyl)-2-imidazolidinone (HEI; hydroxyethylethyleneurea) is a cyclic urea derivative bearing a hydroxyethyl substituent on the imidazolidinone ring [1]. It is commercially supplied as a 75% aqueous solution (density 1.19 g/mL at 25 °C) or as a solid (mp 46–49 °C) . HEI is recognized as the most stable thermal degradation product of monoethanolamine (MEA) in post-combustion CO₂ capture [2] and is listed as a reagent for HIV-1 integrase inhibitor synthesis , establishing its relevance across environmental, pharmaceutical, and materials science procurement workflows.

Why HEI Cannot Be Replaced by Other Imidazolidinones


The hydroxyethyl substituent on the imidazolidinone ring fundamentally alters solubility, reactivity, and biological target engagement relative to unsubstituted 2-imidazolidinone (ethylene urea, CAS 120-93-4) and 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9) . HEI exhibits aqueous solubility of ~982 g/L at 20 °C, far exceeding that of the parent 2-imidazolidinone (~5 g/100 g water), enabling homogeneous formulation in water-based coatings and biological assays . The free hydroxyl group provides a reactive handle for further derivatization (e.g., conversion to chloride for nucleophilic substitution) that is absent in DMI [1]. These structural distinctions translate into differentiated performance in specific assays, as quantified below.

Differentiation Evidence vs. Structural Analogs


Thermal Degradation Stability in CO₂ Capture

In thermal degradation studies of monoethanolamine (MEA) at 160 °C for 8 weeks, 2-oxazolidone, N-(2-hydroxyethyl)ethylenediamine, and 1-(2-hydroxyethyl)-2-imidazolidinone (HEI) were identified as the major degradation products. HEI was the most stable product, reaching concentrations up to 17% (v/v), while MEA concentration was reduced by 95% under the same conditions [1]. This finding is corroborated by independent identification of HEI as the most stable thermal degradation product of MEA in industrial CO₂ capture facilities . For procurement in carbon capture research, HEI is the essential reference standard for monitoring solvent degradation.

CO₂ capture amine degradation post-combustion carbon capture

Formaldehyde Scavenging Stoichiometry for Dosing

Technical datasheets for KZ-360 (a commercial HEI-based formaldehyde catching agent) specify that 1 gram of the product eliminates 0.3–0.4 gram of formaldehyde via irreversible chemical reaction, with no subsequent aldehyde release [1]. This stoichiometric capacity provides a calculable dosing basis for formulators. In a diatomite-supported formaldehyde scavenger patent (CN104857846B), HEI and unsubstituted 2-imidazolidinone were directly substituted at equal loading (8 g) in otherwise identical formulations, demonstrating formulation interchangeability with differentiated solubility and handling [2]. A water-based environmental coating containing HEI achieved formaldehyde purification efficiency of 86.8–88.2% with effect persistence of 72.8–74.0% in practical application testing [3].

formaldehyde scavenging indoor air quality functional coatings

Dual Heparanase/MMP-9 Inhibition for Skin Barrier Repair

1-(2-Hydroxyethyl)-2-imidazolidinone (HEI) was synthesized and characterized as a dual inhibitor of both heparanase and matrix metalloproteinase-9 (MMP-9), two basement membrane-degrading enzymes implicated in photoaging [1]. In UVB-irradiated human cultured skin equivalents, HEI treatment inhibited basement membrane damage at the dermal-epidermal junction and normalized epidermal proliferation, differentiation, water content, and transepidermal water loss (TEWL) abnormalities compared to untreated UVB-exposed controls [1]. In a clinical setting, topical HEI application on daily sun-exposed facial skin increased water content and decreased TEWL relative to non-treated contralateral skin, demonstrating in vivo barrier restoration [2]. This dual inhibitory profile is not reported for unsubstituted 2-imidazolidinone or DMI.

skin barrier heparanase inhibitor MMP-9 inhibitor cosmetic active

VOC-Reducing Reactive Monomer for Baking Coatings

SR511 (2-hydroxethylethylene urea, i.e., HEI) is commercialized as a 75% solids reactive monomer specifically designed to reduce volatile organic compounds (VOCs) and increase solids levels in solvent-based and water-borne industrial baking coatings crosslinked with amino resins [1]. The monomer also significantly improves gloss and clarity of emulsion-based coatings and increases open-time of waterborne systems [1]. In contrast, unsubstituted 2-imidazolidinone (ethylene urea) is a crystalline solid (mp 131 °C) typically used as a formaldehyde scavenger additive rather than a reactive monomer [2], while DMI (CAS 80-73-9) is a polar aprotic solvent not designed for incorporation into crosslinked film matrices [3]. HEI thus serves a dual function as both a reactive diluent and a VOC-reducing monomer.

low-VOC coatings industrial baking coatings amino resin crosslinking

Mild Steel Corrosion Inhibition in Acidic Media

The inhibition effect of 1-(2-Hydroxyethyl)-2-imidazolidinone (2-HEI) on mild steel corrosion in 0.5 M HCl was investigated using potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), and linear polarization resistance (LPR) [1]. The inhibition efficiency increased with increasing inhibitor concentration and decreased with rising temperature (20–50 °C). Potentiodynamic polarization indicated that 2-HEI acts as a mixed-type inhibitor, and its adsorption on mild steel obeyed the Langmuir isotherm [2]. Quantum chemical calculations corroborated the empirical data [1]. For context, unsubstituted 2-imidazolidinone has been studied as a corrosion inhibitor for copper in 3.5 wt% NaCl (marine environment), achieving 98.94% inhibition efficiency at 3 mM [3], but its performance on mild steel in HCl has not been comparably reported, making HEI the characterized choice for acidic steel corrosion inhibition.

corrosion inhibitor mild steel acid pickling electrochemical inhibition

HEI Application Scenarios


Post-Combustion CO₂ Capture Solvent Degradation Monitoring

HEI is the most stable and abundant thermal degradation product of MEA, reaching up to 17% (v/v) after prolonged thermal stress [1]. Laboratories developing or monitoring amine-based CO₂ capture systems should procure high-purity HEI as an analytical reference standard for GC-MS or HPLC quantification of solvent degradation extent, as recommended by Sigma-Aldrich's application documentation .

Water-Based Coatings for Formaldehyde Abatement

HEI can be directly incorporated into water-based primers and architectural coatings at 1–2% loading (by latex paint weight) to impart formaldehyde-scavenging functionality, achieving purification efficiencies of 86.8–88.2% with 72.8–74.0% persistence [2]. The compound's high water solubility (982 g/L at 20 °C) facilitates homogeneous incorporation without organic co-solvents .

Photoaged Skin Barrier Repair Research

HEI's dual heparanase/MMP-9 inhibition profile, validated in UVB-irradiated human skin equivalents and in daily sun-exposed human facial skin, supports its procurement for cosmetic active development and dermatological studies targeting basement membrane preservation and epidermal barrier restoration [3].

Low-VOC Industrial Baking Coatings with Amino Resin Crosslinking

As SR511, HEI serves as a 75% solids reactive monomer that reduces VOC content, increases solids, improves gloss, and extends open-time in solvent-based and water-borne coatings crosslinked with amino resins, making it a procurable monomer for formulators targeting regulatory VOC compliance without sacrificing film performance [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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